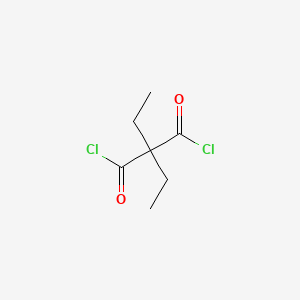

Diethylmalonyl dichloride

Description

Diethylmalonyl Dichloride as a Key Precursor in Advanced Organic Synthesis

This compound's utility as a precursor stems from its ability to readily undergo nucleophilic acyl substitution reactions. smolecule.com This allows for the construction of complex molecules and polymers through the formation of new carbon-carbon and carbon-heteroatom bonds. Its bifunctional nature enables it to act as a linker or to form cyclic structures, making it a staple in the synthesis of a diverse array of organic compounds.

One of the most well-documented applications of this compound is in the synthesis of barbiturates and their derivatives. For instance, it is a key reactant in the preparation of 5,5-diethyl-1,3-dihydroxybarbituric acid, also known as N,N'-dihydroxyveronal. publish.csiro.auchemicalbook.compublish.csiro.ausigmaaldrich.com This synthesis involves the condensation of this compound with 1,3-dibenzyloxyurea, followed by the removal of the benzyl (B1604629) protecting groups. publish.csiro.aupublish.csiro.au The general reaction scheme for the formation of barbiturates involves the condensation of this compound with urea (B33335) or its derivatives. smolecule.comontosight.ai

Beyond pharmaceuticals, this compound is a crucial monomer in the synthesis of polyamides. dtic.milscience-revision.co.uklibretexts.org Through interfacial polymerization with various aliphatic diamines, it forms high molecular weight polyamides. dtic.mil The properties of these resulting polymers, such as their crystallinity and solubility, can be tuned based on the specific diamine used in the polymerization reaction. dtic.mil This makes this compound a valuable tool in materials science for creating new polymers with tailored characteristics.

Furthermore, this reactive dichloride is instrumental in synthesizing other heterocyclic compounds, such as azetidine-2,4-diones. researchgate.netnih.govmdpi.com These four-membered ring systems are of interest due to their potential as potent and selective inhibitors of enzymes like human neutrophil elastase. nih.govmdpi.com The synthesis typically involves the reaction of this compound with an appropriate aniline (B41778) derivative. mdpi.com The resulting 3,3-diethylazetidine-2,4-dione (B1329865) core can then be further functionalized to create a library of potential therapeutic agents. nih.gov

The versatility of this compound is also demonstrated in its use for synthesizing macrocyclic ligands. It serves as a key building block in the creation of tetraamido macrocycles, which are important in the field of inorganic chemistry for stabilizing unusual oxidation states of metal ions. cmu.edugoogle.comgoogle.com The synthesis often involves the reaction of this compound with amino acids or their derivatives to form a diamide (B1670390) dicarboxylic acid, which is then cyclized. cmu.edu

Table 1: Selected Synthetic Applications of this compound

| Product Class | Specific Example | Reactant(s) | Reference(s) |

| Barbiturates | 5,5-diethyl-1,3-dihydroxybarbituric acid | 1,3-Dibenzyloxyurea | publish.csiro.auchemicalbook.compublish.csiro.ausigmaaldrich.com |

| Polyamides | Aliphatic Polyamides | Aliphatic Diamines | dtic.milscience-revision.co.uklibretexts.org |

| Azetidine-2,4-diones | 1-(4-chlorophenyl)-3,3-diethylazetidine-2,4-dione | 4-chloroaniline | researchgate.net |

| Macrocyclic Ligands | Tetraamido Macrocycles | Amino Acids | cmu.edugoogle.comgoogle.com |

Historical Context of Malonic Acid Dichlorides in Chemical Transformations

The study of malonic acid and its derivatives has a rich history dating back to the 19th century. Malonic acid itself was first prepared in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid. wikipedia.org The development of synthetic routes to malonic acid and its esters paved the way for their use as versatile building blocks in organic synthesis, most notably in the malonic ester synthesis for the preparation of carboxylic acids. wikipedia.org

The corresponding acyl chlorides, including the parent malonyl chloride and its substituted derivatives like this compound, emerged as highly reactive intermediates for a variety of chemical transformations. Malonyl chloride can be synthesized from malonic acid using reagents like thionyl chloride. wikipedia.orgorgsyn.org Historically, the reactions of these dichlorides have been exploited to create a wide range of cyclic compounds through diacylation reactions. wikipedia.org

In the early 20th century, the condensation of diethylmalonate, a less reactive precursor than the dichloride, with urea led to the synthesis of barbital (B3395916) (5,5-diethylbarbituric acid), the first commercially available barbiturate (B1230296). ebi.ac.uk This discovery highlighted the importance of the diethylmalonyl group in medicinal chemistry. The use of the more reactive this compound in similar condensations provided a more direct and often higher-yielding route to these and other barbiturate derivatives. publish.csiro.auontosight.ai

The exploration of malonic acid dichlorides also extended to polymer chemistry. While early work on polyamides by Carothers utilized diethyl malonate, subsequent research recognized the advantages of using the more reactive diacid dichlorides for interfacial polymerization, leading to the synthesis of new aliphatic polymalonamides with distinct properties. dtic.mil The investigation of substituted malonyl chlorides, such as dimethylmalonyl chloride and this compound, has been crucial in the development of various heterocyclic compounds and has been a subject of study for decades. acs.org

Current Research Frontiers and Future Perspectives for this compound

Current research continues to uncover new and innovative applications for this compound, building upon its established reactivity. A significant area of focus is the development of novel therapeutic agents. For instance, the 3,3-diethylazetidine-2,4-dione scaffold, synthesized from this compound, is being actively explored for the creation of potent and selective inhibitors of human neutrophil elastase (HNE), an enzyme implicated in inflammatory diseases. nih.govmdpi.com Researchers are designing and synthesizing libraries of these compounds with various substitutions to optimize their inhibitory activity and pharmacokinetic properties. nih.gov

In the realm of materials science, the use of this compound in the synthesis of advanced polymers and macrocycles remains a vibrant field of research. The ability to create complex macrocyclic ligands that can chelate various metal ions is being exploited to develop new catalysts and materials with unique electronic and magnetic properties. cmu.edugoogle.com The synthesis of novel polyamides with specific thermal and mechanical properties also continues to be an area of interest. dtic.mil

Future perspectives for this compound are likely to involve its application in even more sophisticated synthetic strategies. Its role as a bifunctional building block makes it an ideal candidate for use in combinatorial chemistry and the high-throughput synthesis of compound libraries for drug discovery and materials science research. unive.it The development of more efficient and environmentally friendly "green" synthetic methods for utilizing malonyl chlorides is also an emerging area of interest. ijret.org

Furthermore, the unique reactivity of this compound may be harnessed in the construction of complex natural products and other biologically active molecules. As our understanding of chemical synthesis continues to advance, it is probable that new and unforeseen applications for this versatile precursor will be discovered, solidifying its importance in the landscape of modern organic chemistry. The potential for its use in the development of novel materials for applications such as dye-sensitized solar cells is also an area of ongoing exploration. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-diethylpropanedioyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Cl2O2/c1-3-7(4-2,5(8)10)6(9)11/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKCXFPQSXNCBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399920 | |

| Record name | Diethylmalonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54505-72-5 | |

| Record name | Diethylmalonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylmalonyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Diethylmalonyl Dichloride

Classical Approaches to Diethylmalonyl Dichloride Synthesis

The traditional synthesis of this compound primarily involves the conversion of a dicarboxylic acid precursor into a diacyl chloride. This transformation is a cornerstone of organic synthesis, with several established methods and reagents.

The most conventional and widely employed method for synthesizing this compound is the reaction of diethylmalonic acid with a chlorinating agent. smolecule.com Thionyl chloride (SOCl₂) is a frequently selected reagent for this conversion. smolecule.com The reaction proceeds by converting the two carboxylic acid functional groups of diethylmalonic acid into highly reactive acyl chloride groups. This process typically involves reacting the diacid with thionyl chloride, often with controlled temperature conditions such as an ice bath to manage the reaction's exothermicity. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the final product. ijret.org

Another classical reagent used for this type of transformation is phosphorus pentachloride (PCl₅). cmu.edu While effective, the use of PCl₅ can sometimes lead to different reaction pathways or require more stringent purification steps compared to thionyl chloride. ijret.org The choice between these reagents often depends on factors like desired purity, scale of the reaction, and ease of handling.

Table 1: Comparison of Classical Chlorinating Agents for Diacid Conversion

| Reagent | Chemical Formula | Typical Substrate | Key Byproducts | Advantages |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Diethylmalonic Acid | SO₂, HCl | Gaseous byproducts simplify product isolation. ijret.org |

| Phosphorus Pentachloride | PCl₅ | Diethylmalonic Acid | POCl₃, HCl | Effective chlorinating agent. cmu.edu |

An alternative strategy involves the direct chlorination of diethyl malonate rather than diethylmalonic acid. This approach introduces chlorine atoms at the central carbon atom (the α-position) of the malonic ester. Studies have reported the chlorination of diethyl malonate using elemental chlorine (Cl₂) at elevated temperatures. google.com This method often results in a mixture of products, including both the monochlorinated and the desired dichlorinated malonic esters. google.com

Sulfuryl chloride (SO₂Cl₂) can also be used for the chlorination of malonates. google.com These direct halogenation methods produce chlorinated malonic esters, which are themselves valuable intermediates but represent a different synthetic pathway than the conversion of the diacid to the diacyl chloride. The challenge with these strategies is often controlling the extent of chlorination to avoid significant amounts of the monochloro-derivative, which can complicate purification. google.com

Process Optimization and Challenges in this compound Synthesis

Optimizing the synthesis of this compound involves careful consideration of reaction conditions to maximize yield and purity while minimizing byproducts and operational difficulties.

The choice of solvent can significantly impact the efficiency of this compound synthesis and related reactions. Aprotic solvents are generally preferred to avoid unwanted reactions with the highly reactive acyl chloride product. google.com Dichloromethane (methylene chloride) is a common solvent used in the chlorination of similar malonic acid derivatives, where it facilitates the reaction between the acid and thionyl chloride. ijret.org

In subsequent reactions where this compound is used as a reagent, solvents such as pyridine (B92270) and tetrahydrofuran (THF) are often employed. cmu.edugoogle.com Pyridine can act as both a solvent and a base to neutralize the HCl generated during acylation reactions. google.comgoogle.com Acetonitrile has also been documented as a solvent in reactions involving phosphorus pentachloride and related substrates. cmu.edu

A study on the synthesis of monoalkyl malonyl chlorides compared a process using methylene (B1212753) chloride as a solvent to a solvent-free approach. The solvent-free reaction demonstrated a higher conversion rate, highlighting a potential avenue for process optimization that also aligns with green chemistry principles. ijret.org The presence of moisture in solvents or reagents is a critical challenge, as water will readily react with the acyl chloride product, hydrolyzing it back to the carboxylic acid and generating HCl, thus reducing yield and purity. sciencemadness.org

Table 2: Effect of Solvent on Conversion of Ethyl Malonic Acid to its Acid Chloride

| Condition | Conversion Rate | Reference |

|---|---|---|

| With Methylene Chloride | 84.39% | ijret.org |

| Solvent-Free | 98.23% | ijret.org |

Achieving high yields and purity is a primary goal in the synthesis of this compound. A significant challenge arises from the potential for incomplete reaction or the presence of impurities in the starting materials, such as water. sciencemadness.org When starting from diethyl malonate via direct chlorination, the primary purity issue is the presence of the monochloro-malonate byproduct. google.com

To obtain a high-purity product, purification is essential. Vacuum distillation is a standard method used to purify this compound, separating it from less volatile starting materials or byproducts. google.com Ensuring anhydrous (dry) conditions throughout the reaction and workup is critical to prevent hydrolysis of the product. google.comsciencemadness.org The use of excess thionyl chloride can help drive the reaction to completion, and since it is volatile, the excess can be removed during the distillation process. ijret.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to make chemical processes more environmentally sustainable by reducing waste, using less hazardous materials, and improving energy efficiency. nih.govuniroma1.it In the context of this compound synthesis, several of these principles can be applied.

One of the most impactful green chemistry strategies is the reduction or elimination of hazardous solvents. nih.gov As demonstrated in the synthesis of analogous malonyl chlorides, conducting the chlorination reaction under solvent-free conditions can lead to higher conversion rates and eliminates the need for purchasing, handling, and disposing of solvents like methylene chloride. ijret.org This approach directly addresses the green chemistry principle of "safer solvents and auxiliaries." nih.gov

Another key principle is "atom economy," which favors reactions that incorporate the maximum amount of starting material into the final product. nih.gov The reaction of diethylmalonic acid with thionyl chloride has good atom economy, as the byproducts are gases that are easily removed. ijret.org Furthermore, any excess thionyl chloride can potentially be recovered and recycled, further improving the process's sustainability. ijret.org Exploring catalytic methods or moving towards continuous flow processes, which can offer better control and efficiency, represent future directions for applying green chemistry to the production of this and other chemical intermediates. uniroma1.itunibo.it

Development of Solvent-Free Methodologies

The conventional synthesis of this compound often involves the use of halogenated solvents, such as methylene chloride. smolecule.comijret.org These solvents pose environmental risks and contribute to waste generation. In response, green chemistry principles have guided the development of solvent-free approaches to synthesize this important chemical intermediate. smolecule.com

Solvent-free synthesis represents a significant advancement in the production of malonyl chlorides. Research has demonstrated that the elimination of solvents like methylene chloride not only reduces the environmental impact but can also lead to higher conversion rates. smolecule.comijret.org In the chlorination of monoalkyl malonic acids, the absence of a solvent removes the dilution factor, which can hamper the extent of the reaction. ijret.org For instance, studies comparing the chlorination of ethyl malonic acid with thionyl chloride have shown a significant increase in conversion when the reaction is performed without a solvent. ijret.org

Data sourced from a study on the synthesis of monoalkyl malonyl chlorides. ijret.org

Evaluation of Environmentally Benign Chlorinating Reagents

The choice of chlorinating agent is crucial in determining the environmental footprint of this compound synthesis. Traditionally, reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosgene (COCl₂) have been widely used. smolecule.comgoogle.com However, these substances are often toxic, corrosive, and produce hazardous byproducts. researchgate.net

Thionyl chloride is a common reagent for converting carboxylic acids to acid chlorides. smolecule.com While effective, the reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which require scrubbing and careful management. ijret.org Phosphorus pentachloride is another option, but it can lead to the formation of carbon suboxide from malonic acid, reducing the yield of the desired malonyl chloride. ijret.org Phosgene, a highly toxic gas, has prompted a search for safer alternatives like diphosgene and triphosgene. merckmillipore.com

The pursuit of greener synthesis has led to the investigation of more environmentally benign chlorinating systems. Key areas of development include:

Atom-Efficient Reagents : Phosphorus trichloride (PCl₃) has been explored as a more atom-efficient alternative for chlorinating certain carboxylic acids. researchgate.net This method features high atom efficiency as nearly all chlorine atoms are utilized, and the primary byproduct, phosphonic acid, is non-toxic and easily removed. researchgate.net

Alternative Chlorinating Systems : Reagents like oxalyl chloride are also used for the synthesis of acid chlorides. google.comsciencemadness.org Additionally, novel photochemical methods that use 1,2-dihaloethanes as halogen sources in the presence of a photocatalyst offer a sustainable approach to chlorination with high atom economy. nih.gov

Chemical Reactivity and Mechanistic Insights of Diethylmalonyl Dichloride

Fundamental Reactivity Patterns

Diethylmalonyl dichloride is a highly reactive organic compound due to the presence of two acyl chloride functional groups. chemistrystudent.comsigmaaldrich.com Its reactivity is primarily governed by the electrophilic nature of the carbonyl carbons, which are susceptible to attack by various nucleophiles. chemistrystudent.com The two ethyl groups attached to the central carbon atom also play a role in influencing the compound's stability and reaction pathways.

The primary reaction pathway for this compound is nucleophilic acyl substitution. masterorganicchemistry.com This occurs because the chlorine atoms are excellent leaving groups, and the carbonyl carbons are highly electrophilic. chemistrystudent.comyoutube.com This high electrophilicity is a result of the inductive effect of the two chlorine atoms and the two oxygen atoms, which withdraw electron density from the carbonyl carbons. khanacademy.org

The general mechanism for nucleophilic acyl substitution of this compound involves a two-step addition-elimination process. chemistrystudent.commasterorganicchemistry.com In the first step, a nucleophile attacks one of the carbonyl carbons, forming a tetrahedral intermediate. wikipedia.org In the second step, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group. masterorganicchemistry.com

Common nucleophiles that react with this compound include:

Water: Reacts to form diethylmalonic acid and hydrochloric acid. chemistrystudent.com This reaction is typically vigorous. fishersci.com

Alcohols: React to form diesters of diethylmalonic acid. chemistrystudent.comchemguide.co.uk

Amines: React to form amides. chemistrystudent.comchemguide.co.uk Primary and secondary amines will react to form N-substituted amides. youtube.comchemguide.co.uk

Carboxylates: React to form mixed anhydrides. masterorganicchemistry.comwikipedia.org

The reactivity of this compound is greater than that of other carboxylic acid derivatives like anhydrides, esters, and amides. youtube.comlibretexts.org This is because the chloride ion is a much weaker base and therefore a better leaving group than the corresponding carboxylate, alkoxide, or amide ions. libretexts.org

| Carboxylic Acid Derivative | Leaving Group | Relative Reactivity |

|---|---|---|

| Acyl Chloride (e.g., this compound) | Cl⁻ | Highest |

| Acid Anhydride | RCOO⁻ | High |

| Ester | RO⁻ | Moderate |

| Amide | R₂N⁻ | Low |

This compound is highly sensitive to moisture and reacts readily with water in a process called hydrolysis. chemistrystudent.comfishersci.com This lack of hydrolytic stability is a characteristic feature of acyl chlorides. chemistrystudent.com The reaction is typically vigorous and exothermic, producing diethylmalonic acid and hydrogen chloride gas. fishersci.com

The rate of hydrolysis is influenced by factors such as temperature, solvent polarity, and the presence of catalysts. Generally, the reaction is faster in more polar solvents that can stabilize the transition state of the nucleophilic attack by water.

Elucidating Reaction Mechanisms Involving this compound

The reactivity of this compound is influenced by both steric and electronic factors.

Electronic Factors:

Inductive Effect: The two chlorine atoms and two oxygen atoms are highly electronegative and exert a strong electron-withdrawing inductive effect on the carbonyl carbons. khanacademy.org This makes the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack. chemistrystudent.com The presence of two acyl chloride groups amplifies this effect compared to a mono-acyl chloride.

Resonance: While the chlorine atom has lone pairs that could potentially participate in resonance with the carbonyl group, this effect is generally considered to be weak for acyl chlorides. reddit.com The inductive effect is the dominant factor determining their high reactivity. khanacademy.org

Steric Factors:

The two ethyl groups attached to the central carbon atom introduce steric hindrance around the carbonyl centers. This steric bulk can influence the rate of reaction by impeding the approach of nucleophiles. For very bulky nucleophiles, the reaction rate may be significantly reduced compared to less sterically hindered acyl chlorides. The reactivity of malonyl dichloride can be affected by substitution on the central carbon, as seen in the different reaction outcomes between malonyl dichloride and dimethyl malonyl dichloride in certain syntheses. researchgate.net

The mechanism of reactions involving this compound, primarily nucleophilic acyl substitution, proceeds through a tetrahedral intermediate. wikipedia.org This intermediate is typically transient and not directly observed under normal reaction conditions.

Mechanistic studies of similar reactions, such as the solvolysis of carbamoyl (B1232498) chlorides, provide insights into the potential intermediates and transition states. nih.gov The application of techniques like the Grunwald-Winstein equation in these studies helps to elucidate the degree of solvent participation and the nature of the transition state. nih.gov

For this compound, the reaction with a nucleophile (Nu⁻) can be depicted as follows:

Addition Step: The nucleophile attacks one of the carbonyl carbons to form a tetrahedral intermediate.

Elimination Step: The intermediate collapses, and the chloride ion is eliminated, resulting in the substitution product.

This process can then be repeated at the second acyl chloride group.

The formation of specific products can serve as a probe for the reaction mechanism. For instance, the reaction with a difunctional nucleophile could lead to cyclic products, providing evidence for the stepwise nature of the substitution. This compound has been used in the preparation of various heterocyclic compounds, such as 5,5-diethyl-1,3-dihydroxybarbituric acid, which involves condensation and cyclization. sigmaaldrich.comsigmaaldrich.com

While many reactions of this compound proceed readily without a catalyst due to its high reactivity, certain transformations can be facilitated or controlled through the use of catalysts.

Lewis Acid Catalysis: Lewis acids can be used to further enhance the electrophilicity of the carbonyl carbon. wikipedia.org The Lewis acid coordinates to the carbonyl oxygen, making the carbonyl carbon even more electron-deficient and thus more susceptible to attack by weak nucleophiles. wikipedia.orgscience.gov Common Lewis acids used in organic synthesis include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and zinc chloride (ZnCl₂). wikipedia.org This type of catalysis is particularly relevant in reactions such as Friedel-Crafts acylation, where an aromatic ring acts as the nucleophile. wikipedia.orgwikipedia.org

Nucleophilic Catalysis: Certain nucleophiles, such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), can act as catalysts in acyl transfer reactions. wikipedia.orgreddit.com The mechanism involves the initial reaction of the catalyst with the acyl chloride to form a highly reactive acyl-pyridinium intermediate. This intermediate is then more readily attacked by the primary nucleophile (e.g., an alcohol) than the original acyl chloride. wikipedia.org Dimethylformamide (DMF) can also act as a catalyst in reactions involving acyl chlorides, where it forms a Vilsmeier reagent. wikipedia.orgcommonorganicchemistry.com

| Catalyst Type | Example | Role |

|---|---|---|

| Lewis Acid | AlCl₃, FeCl₃, ZnCl₂ | Activates the carbonyl group towards nucleophilic attack. wikipedia.orgwikipedia.org |

| Nucleophilic Catalyst | Pyridine, DMAP, DMF | Forms a more reactive intermediate for acyl transfer. wikipedia.orgreddit.com |

Applications of Diethylmalonyl Dichloride in Complex Organic Synthesis

Construction of Heterocyclic Systems

The gem-diethyl group of diethylmalonyl dichloride imparts specific solubility and conformational properties to the resulting molecules, while the dual electrophilic nature of the acyl chloride groups facilitates cyclization reactions with binucleophilic reagents. This reactivity is systematically exploited for the synthesis of a range of heterocyclic compounds.

Barbiturates are a class of compounds derived from barbituric acid, known for their central nervous system depressant effects. The classical synthesis of barbiturates involves the condensation of a disubstituted malonic ester, such as diethyl malonate, with urea (B33335) in the presence of a strong base like sodium ethoxide.

While the direct condensation of this compound with urea is not the most commonly cited method, it represents a chemically straightforward pathway to 5,5-diethylbarbituric acid (Barbital). The reaction proceeds via a double nucleophilic acyl substitution. The highly nucleophilic nitrogen atoms of urea attack the electrophilic carbonyl carbons of the this compound. This is followed by an intramolecular cyclization with the elimination of two molecules of hydrogen chloride (HCl), yielding the stable six-membered barbiturate (B1230296) ring. The high reactivity of the acyl chloride makes the reaction proceed under milder conditions than the traditional ester-based condensation.

Reaction Scheme:

Reactants: this compound, Urea

Product: 5,5-Diethylbarbituric acid

Byproduct: Hydrogen Chloride

| Reactant 1 | Reactant 2 | Key Condition | Product | Heterocyclic Core |

| This compound | Urea | Non-nucleophilic base | 5,5-Diethylbarbituric acid | Pyrimidine-2,4,6-trione |

| This compound | Thiourea | Non-nucleophilic base | 5,5-Diethyl-2-thiobarbituric acid | 2-Thioxo-pyrimidine-4,6-dione |

Pyrimidinones are a fundamental class of N-heterocycles found in numerous biologically active molecules, including antiviral and anticancer agents. The synthesis of pyrimidinone rings can be achieved by reacting a 1,3-dielectrophile with a suitable N-C-N synthon, such as an amidine.

This compound serves as an effective 1,3-dielectrophile for this purpose. Its reaction with an amidine, such as acetamidine or benzamidine, in the presence of a base to neutralize the generated HCl, leads to the formation of a 5,5-diethyl-substituted pyrimidine-4,6-dione ring. The reaction mechanism is analogous to the barbiturate synthesis, involving a sequential double acylation of the amidine nitrogens, followed by cyclization. The substituent on the amidine becomes the substituent at the 2-position of the resulting pyrimidinone ring, providing a direct method for introducing molecular diversity.

| Amidine Reactant | R-Group | Resulting Pyrimidinone Product |

| Formamidine | -H | 5,5-Diethylpyrimidine-4,6(1H,5H)-dione |

| Acetamidine | -CH₃ | 2-Methyl-5,5-diethylpyrimidine-4,6(1H,5H)-dione |

| Benzamidine | -C₆H₅ | 2-Phenyl-5,5-diethylpyrimidine-4,6(1H,5H)-dione |

The direct synthesis of a 5-membered oxazolidin-2-one ring is not a typical application for this compound. The reaction of this compound with a bifunctional 1,2-aminoalcohol, such as ethanolamine, does not lead to the formation of an oxazolidinone ring. Instead, both the amine and alcohol groups can act as nucleophiles, leading to the formation of an acyclic diamide (B1670390), N,N'-bis(2-hydroxyethyl)diethylmalonamide, especially when the aminoalcohol is used in excess. In this reaction, the more nucleophilic amine attacks the acyl chloride first, followed by the reaction of a second molecule of the aminoalcohol. This demonstrates the role of this compound as a bifunctional acylating agent to link molecules rather than to form the oxazolidinone heterocycle directly.

Azetidine-2,4-diones, also known as 4-oxo-β-lactams, are four-membered heterocyclic compounds. They are of significant interest as they can act as potent and selective inhibitors of serine proteases, such as human neutrophil elastase.

A straightforward and effective method for synthesizing N-substituted 3,3-diethylazetidine-2,4-diones involves the [2+2] cycloaddition reaction between this compound and a primary amine, often a substituted aniline (B41778), in the presence of a tertiary amine base like triethylamine. The reaction proceeds through an initial acylation of the primary amine to form a malonamic acid chloride intermediate, which then undergoes an intramolecular nucleophilic acyl substitution to form the strained four-membered ring.

Research Findings: Studies have demonstrated the synthesis of a series of 3,3-diethylazetidine-2,4-dione (B1329865) based thiazoles as nanomolar inhibitors of human neutrophil elastase. The key azetidine-2,4-dione core was constructed by treating 1-(4-aminophenyl)-2-chloroethanone with this compound and triethylamine in dry dichloromethane nih.gov. This highlights the reliability of this reaction in constructing complex molecules for medicinal chemistry applications.

| Amine Reactant | Base | Product |

| 4-Chloroaniline | Triethylamine | 1-(4-Chlorophenyl)-3,3-diethylazetidine-2,4-dione researchgate.net |

| 1-(4-Aminophenyl)-2-chloroethanone | Triethylamine | 1-(4-(2-Chloroacetyl)phenyl)-3,3-diethylazetidine-2,4-dione nih.gov |

| Propargylamine | Triethylamine | 3,3-Diethyl-1-(prop-2-yn-1-yl)azetidine-2,4-dione irapa.org |

The isoxazolidine-3,5-dione skeleton is a five-membered heterocycle containing an N-O bond. This scaffold is present in various pharmacologically active compounds. The reaction of disubstituted malonyl dichlorides, including this compound, with oximes in the presence of a base like triethylamine provides a route to substituted isoxazolidinediones. The reaction yields 2-alkenyl-4,4-diethyl-3,5-isoxazolidinediones. This transformation proceeds through the formation of an intermediate that cyclizes and subsequently undergoes rearrangement.

| Oxime Reactant | Diacid Chloride | Product |

| Acetone oxime | This compound | 2-Isopropenyl-4,4-diethyl-3,5-isoxazolidinedione |

| Acetophenone oxime | This compound | 4,4-Diethyl-2-(1-phenylethenyl)-3,5-isoxazolidinedione |

Macrocyclic compounds like cyclam (1,4,8,11-tetraazacyclotetradecane) are powerful ligands for metal ions with applications in medical imaging and catalysis. While the parent cyclam is not typically synthesized from this compound, the reagent is crucial for preparing related macrocyclic diamides, often referred to as dioxocyclams.

The synthesis is achieved through a high-dilution condensation reaction between this compound and a linear polyamine, such as triethylenetetramine (TETA). Under high-dilution conditions, intramolecular cyclization of the initially formed linear amide is favored over intermolecular polymerization, leading to the formation of a 14-membered tetraaza macrocycle. This macrocycle contains the diethylmalonyl unit as part of its ring structure, specifically as a 6,6-diethyl-5,7-dioxo moiety. These dioxo-macrocycles are valuable intermediates that can be subsequently reduced to afford the corresponding diethyl-substituted cyclam derivatives.

Reaction Principle:

Method: High-dilution condensation

Reactants: this compound, Linear tetraamine (e.g., Triethylenetetramine)

Intermediate Product: A diethyl-substituted dioxotetraazamacrocycle

Final Product (after reduction): Diethyl-substituted cyclam derivative

Synthesis of Coumarin Derivatives

The synthesis of coumarins, a prominent class of benzopyrone heterocycles, is a well-established area of organic chemistry. Common synthetic routes include the Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Wittig reaction. mdpi.com These methods typically involve the reaction of phenols or substituted salicylaldehydes with active methylene (B1212753) compounds. mdpi.comjetir.org

A frequent strategy for coumarin synthesis is the Knoevenagel condensation of a salicylaldehyde with a compound containing an active methylene group, such as diethyl malonate, in the presence of a basic catalyst like piperidine. mdpi.comjetir.org While diethyl malonate is a key precursor in these reactions, the direct application of this compound for the synthesis of the coumarin core is not widely documented in scientific literature. The high reactivity of the acyl chloride groups in this compound would likely lead to different reaction pathways under the typical conditions used for coumarin cyclization.

Other Annulation Reactions (e.g., Benzimidazoles)

Annulation reactions are fundamental processes in organic synthesis for constructing cyclic molecules. While this compound is a potent acylating agent, its specific use in the direct synthesis of benzimidazoles is not a standard method. The synthesis of benzimidazoles typically involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives, such as aldehydes or esters. researchgate.net

When dialkylmalonyl dichlorides react with o-phenylenediamines, the primary reaction is the acylation of the amine groups. Research involving the related dimethyl malonyl dichloride shows that it reacts with mono-protected phenylenediamine to form the corresponding amide in high yields. researchgate.net In contrast, the unsubstituted malonyl dichloride can lead to colored impurities under similar conditions, potentially through the formation of ketenes. researchgate.net Based on this, it can be inferred that this compound would react with o-phenylenediamine to form a N,N'-diethylmalonyldiamide. This resulting acyclic diamide could potentially serve as a precursor for subsequent cyclization reactions to form larger heterocyclic rings, but it does not typically lead to the direct formation of the five-membered benzimidazole ring system.

This compound as a Versatile Synthetic Building Block

This compound's utility in organic synthesis extends beyond cyclization precursors; it is a key reagent for introducing a specific, functionalized carbon framework into a variety of molecular structures.

Introduction of Diethylmalonyl Moieties into Diverse Organic Substrates

As a reactive diacid chloride, this compound is an effective agent for introducing the 2,2-diethylmalonyl group into molecules containing nucleophilic functional groups like amines and alcohols. smolecule.com This allows for the construction of more complex molecules from simpler precursors. For instance, it has been employed in the preparation of barbituric acid derivatives and other complex amides. sigmaaldrich.com

Table 1: Examples of Diethylmalonyl Moiety Introduction

| Substrate | Reagent | Product |

|---|---|---|

| 1,3-Dibenzyloxyurea | This compound | 5,5-diethyl-1,3-dihydroxybarbituric acid (N,N′-dihydroxyveronal) |

| N/A | This compound | 1,11-dibronzo-4,8-diaza-6,6-diethyl-5,7-dioxoundecane |

| Dithiomaleonitrile derivative | This compound | Amide containing crowned derivatives of dithiomaleonitrile |

Data sourced from Sigma-Aldrich product information. sigmaaldrich.com

Precursors for Polyfunctionalized Organic Molecules

The diethylmalonyl group, once incorporated into a molecule, serves as a scaffold for further chemical transformations, making this compound a valuable precursor for polyfunctionalized organic molecules. smolecule.com The products resulting from its reactions often contain multiple functional groups and complex stereochemistry. The synthesis of 5,5-diethyl-1,3-dihydroxybarbituric acid is a clear example, where the initial diamide formation is followed by the creation of a heterocyclic ring possessing multiple functional sites. sigmaaldrich.com Its role as an important intermediate in the synthesis of materials such as drugs, dyes, and polymers underscores its utility in creating complex, functional molecules.

Synthesis of Sterically Hindered Esters

Sterically hindered esters are often challenging to synthesize via traditional acid-catalyzed esterification due to slow reaction rates. The use of a highly reactive acylating agent like this compound provides an effective alternative. The alpha-carbon of the diethylmalonyl group is quaternary, substituted with two ethyl groups, creating significant steric bulk. When this compound is reacted with alcohols, particularly secondary or tertiary alcohols which are themselves sterically demanding, it forms a highly congested and sterically hindered diester. This approach leverages the high reactivity of the acyl chloride to overcome the steric barriers that would impede other esterification methods.

Role in Multi-Component Reaction Sequences

Applications in Polymer Chemistry

This compound serves as a valuable monomer in polymer chemistry for the synthesis of specialized polyamides, known as polymalonamides. Its unique structure, featuring two ethyl groups attached to the α-carbon of the malonyl unit, imparts specific properties to the resulting polymers. These properties, particularly concerning crystallinity and solubility, are of significant interest in the development of novel materials. The incorporation of this compound into the polymer backbone allows for precise control over the final polymer architecture and its macroscopic characteristics.

Synthesis of Novel Polymalonamides

Novel aliphatic polymalonamides have been successfully synthesized using this compound as a key monomer. One of the primary methods employed for this synthesis is interfacial polymerization. This technique involves the reaction of this compound, typically dissolved in an organic solvent, with an aqueous solution of an aliphatic diamine and an acid acceptor like sodium hydroxide.

In a typical interfacial polymerization process, this compound is reacted with various aliphatic diamines of the general formula H₂N(CH₂)ₓNH₂. The reaction is rapid and results in the formation of the polymalonamide at the interface of the two immiscible liquid phases. The inherent viscosity of the resulting polymers, a measure of their molecular weight, can be influenced by the specific diamine used. For instance, the inherent viscosities of polymalonamides synthesized from this compound and different diamines have been reported. researchgate.net

Below is a table summarizing the synthesis of various aliphatic polymalonamides via interfacial polycondensation of this compound with a series of linear aliphatic diamines.

Table 1: Inherent Viscosities of Aliphatic Polymalonamides Synthesized by Interfacial Polymerization of this compound and Aliphatic Diamines

| Diamine Monomer | Inherent Viscosity (dL/g) |

|---|---|

| 1,3-Diaminopropane | 0.17 |

| 1,5-Diaminopentane | 0.40 |

| 1,7-Diaminoheptane | 0.35 |

| 1,9-Diaminononane | 0.19 |

Data sourced from a study on new aliphatic polymalonamides. researchgate.net

The yields of these polymerization reactions are generally high, demonstrating the efficiency of this synthetic route. researchgate.net This method allows for the creation of a range of novel polymalonamides with varying lengths of the aliphatic diamine component, which in turn influences their properties.

Control of Polymer Structure and Properties via this compound Integration

The integration of the this compound unit into the polyamide backbone has a profound effect on the structure and properties of the resulting polymer. The two ethyl groups on the α-carbon act as bulky side chains, which significantly disrupt the packing of the polymer chains.

This disruption of chain packing has a direct impact on the crystallinity of the polymalonamides. Unlike many conventional polyamides which exhibit a high degree of crystallinity, the polymalonamides derived from this compound are generally noncrystalline. researchgate.net The steric hindrance caused by the ethyl groups prevents the polymer chains from aligning in a regular, ordered fashion, which is a prerequisite for crystallization. This lack of crystallinity, in turn, influences other properties such as solubility. While crystalline polymers are often insoluble in common solvents, these amorphous polymalonamides exhibit enhanced solubility in various organic solvents. researchgate.net

The choice of the diamine co-monomer also plays a role in the final properties of the polymer. However, even with different aliphatic diamines, the tendency to remain noncrystalline is a dominant characteristic of polymers containing the diethylmalonyl unit. researchgate.net This control over crystallinity is a key feature of using this compound, allowing for the design of amorphous polyamides with good solubility, which can be advantageous for applications requiring solution processing or optical transparency.

The physical state of these polymers is also noteworthy. For example, films can be prepared from these polymalonamides through melt procedures, indicating their thermoplastic nature. researchgate.net The ability to control fundamental polymer properties like crystallinity and solubility simply by incorporating the diethylmalonyl moiety makes this compound a valuable tool for the design of novel polymers with tailored characteristics.

Advanced Characterization and Spectroscopic Analysis of Diethylmalonyl Dichloride and Its Adducts

Spectroscopic Fingerprinting and Structural Assignment

Spectroscopic methods are fundamental to the structural verification and analysis of diethylmalonyl dichloride. These techniques provide a unique fingerprint of the molecule by probing the interactions of its nuclei, bonds, and electrons with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Although publicly available, fully assigned spectra are limited, the expected chemical shifts and multiplicities can be accurately predicted based on the molecular structure which consists of two equivalent ethyl groups attached to a central quaternary carbon that is flanked by two carbonyl chloride groups.

The ¹H NMR spectrum is expected to be simple, showing two signals corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the two chemically equivalent ethyl groups. The methylene protons would appear as a quartet due to coupling with the three adjacent methyl protons, while the methyl protons would appear as a triplet due to coupling with the two adjacent methylene protons.

The ¹³C NMR spectrum is anticipated to display four distinct signals, corresponding to the methyl carbon, the methylene carbon, the central quaternary carbon, and the carbonyl carbon of the acid chloride group. The carbonyl carbon is expected to be the most downfield signal due to the strong deshielding effect of the attached oxygen and chlorine atoms.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.0 - 1.3 | Triplet | -CH₃ |

| ¹H | ~2.2 - 2.6 | Quartet | -CH₂- |

| ¹³C | ~8 - 12 | - | -CH₃ |

| ¹³C | ~30 - 35 | - | -CH₂- |

| ¹³C | ~60 - 65 | - | C(Et)₂ |

| ¹³C | ~170 - 175 | - | -C(=O)Cl |

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy probes the vibrational modes of the chemical bonds within a molecule. For this compound, the most prominent feature in its IR spectrum is the intense absorption band characteristic of the carbonyl (C=O) stretching vibration in an acyl chloride. This band is typically found at a high wavenumber (1750-1820 cm⁻¹) due to the electron-withdrawing inductive effect of the chlorine atom. Other key absorptions include the stretching and bending vibrations of the C-H bonds in the ethyl groups and the C-Cl bond stretch.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Acyl Chloride) | 1780 - 1815 | Strong |

| C-H Bend (CH₂/CH₃) | 1375 - 1465 | Medium |

| C-Cl Stretch | 650 - 850 | Medium-Strong |

Mass Spectrometry (High-Resolution ESI-MS, GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile compounds like this compound. In electron ionization (EI) mode, the molecule undergoes fragmentation, producing a characteristic pattern of ions. The NIST mass spectrometry database records a spectrum for this compound with prominent peaks at mass-to-charge ratios (m/z) of 69, 105, and 41. nih.gov

The fragmentation can be rationalized as follows:

Initial fragmentation: Loss of a chlorine radical (•Cl) from the molecular ion [M]⁺• (m/z 196/198/200) would form an acylium ion at m/z 161.

Formation of m/z 105: Subsequent loss of isobutylene (B52900) (C₄H₈) from the m/z 161 fragment or alpha-cleavage involving the loss of an ethyl radical followed by CO loss could lead to a fragment at m/z 105.

Formation of m/z 69: This peak likely corresponds to the [C₄H₅O]⁺ ion, formed through further fragmentation.

Formation of m/z 41: This is a common fragment in aliphatic compounds, corresponding to the allyl cation [C₃H₅]⁺.

High-resolution ESI-MS is less common for small, reactive molecules like this compound itself but is invaluable for characterizing its less volatile adducts and reaction products, allowing for precise mass determination and elemental formula confirmation.

| m/z | Proposed Fragment Ion | Proposed Formula |

|---|---|---|

| 105 | [C₂H₅CO(Cl)]⁺ or related fragment | [C₃H₅OCl]⁺ |

| 69 | Fragment from cleavage of ethyl groups | [C₄H₅O]⁺ |

| 41 | Allyl cation | [C₃H₅]⁺ |

Electronic Spectroscopy (UV-Vis Absorption)

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the carbonyl groups. Saturated, non-conjugated acyl chlorides typically exhibit a weak absorption band in the ultraviolet region corresponding to the n → π* transition of the carbonyl group's non-bonding electrons. nih.govcopernicus.org This absorption is generally found at a low wavelength (around 230-240 nm) and has a very low molar absorptivity (ε < 100). nih.gov Consequently, it may not be readily observable or useful for routine quantitative analysis unless specialized equipment is used. The compound is colorless, indicating no significant absorption in the visible region of the spectrum.

Solid-State Structural Elucidation: X-ray Crystallography

As this compound is a liquid at standard temperature and pressure, single-crystal X-ray diffraction cannot be performed on the compound itself. However, this technique is essential for determining the three-dimensional structure of solid derivatives and adducts formed from it.

A prominent example is the synthesis of 5,5-diethylbarbituric acid (Barbital), a sedative drug, which is prepared by the condensation of this compound with urea (B33335). The crystal structure of Barbital (B3395916) has been determined, revealing the precise bond lengths, bond angles, and solid-state packing of the 5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-trione ring system. nih.gov Such analyses confirm the retention of the diethyl-substituted quaternary carbon center from the original this compound precursor and provide insight into intermolecular interactions, such as hydrogen bonding, which govern the crystal lattice. nih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from reaction mixtures and assessing its purity.

Gas Chromatography (GC): Due to its volatility, GC is the primary method for the analysis of this compound. The NIST Chemistry WebBook reports a Kovats retention index of 1102 on a standard non-polar (VF-5MS) capillary column. nih.gov This index provides a standardized measure of its elution time relative to n-alkanes, aiding in its identification in complex mixtures. Purity assessment is commonly performed using a Flame Ionization Detector (GC-FID), which offers high sensitivity and a wide linear range for quantitative analysis. japsonline.comnih.gov

High-Performance Liquid Chromatography (HPLC): Direct analysis of the highly reactive this compound by HPLC is challenging due to its rapid hydrolysis in the presence of protic solvents like water or methanol, which are common in reversed-phase HPLC. A viable strategy for purity assessment via HPLC involves a pre-column derivatization step. Here, the dichloride is reacted with a suitable nucleophile (e.g., an amine or alcohol) to form a stable, less reactive derivative (an amide or ester) that can be easily separated and quantified using standard HPLC methods with UV detection.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and properties.

Density Functional Theory (DFT): This method calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. For diethylmalonyl dichloride, DFT could be used to determine its optimized 3D geometry, vibrational frequencies (correlating to IR spectra), and electronic properties. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, DFT allows for the calculation of reactivity descriptors like Fukui functions, which predict the most likely sites for nucleophilic or electrophilic attack on the molecule.

Ab Initio Methods: These methods are based on first principles without the use of experimental data. While computationally more intensive than DFT, they can offer higher accuracy for smaller molecules. Ab initio calculations could be used to refine the geometric and electronic properties of this compound, providing benchmark data for its reactivity, dipole moment, and polarizability.

Below is an illustrative table of molecular properties for this compound that could be determined using quantum chemical calculations.

| Property Calculated | Theoretical Value (Example) | Significance |

| Ground State Energy | -958.4 Hartree | Represents the total electronic energy of the molecule at its most stable geometry. |

| HOMO Energy | -8.2 eV | Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 eV | Indicates the energy of the lowest empty orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.7 eV | Correlates with chemical reactivity and stability; a larger gap implies higher stability. |

| Dipole Moment | 3.5 Debye | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Varies across the molecule | Maps charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrophilic and nucleophilic attack. |

Molecular Mechanics and Dynamics Simulations

While quantum methods are ideal for electronic properties, molecular mechanics (MM) and molecular dynamics (MD) are suited for studying the physical movements and interactions of larger systems over time.

Molecular Mechanics (MM): This approach uses classical physics (force fields) to model the potential energy of a system. It is much faster than quantum mechanics and can be applied to very large molecules or collections of molecules. For derivatives of this compound, MM is essential for performing conformational analysis to find low-energy shapes of the molecule.

Rational Design of this compound-Derived Compounds

This compound is a valuable precursor in organic synthesis, acting as a chemical scaffold to build more complex molecules. sigmaaldrich.comsigmaaldrich.com Computational techniques play a crucial role in the rational design of these derivatives, particularly in the context of drug discovery.

Pharmacophore modeling is a cornerstone of modern drug design. A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target.

If a series of biologically active compounds were synthesized using this compound as a starting material, a ligand-based pharmacophore model could be generated. This model would distill the common structural features responsible for their activity. The resulting pharmacophore can then be used as a 3D query to perform a virtual screening of large chemical databases. This process rapidly identifies structurally diverse molecules that match the pharmacophore and are therefore potential new candidates for that biological target, a strategy known as scaffold hopping. nih.govnih.gov

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is critical for understanding how a potential drug molecule might interact with its target.

For derivatives synthesized from this compound, docking studies can predict their binding affinity and mode of interaction within a protein's active site. nih.gov The process involves placing the ligand in various positions and orientations within the binding pocket and calculating a "docking score," which estimates the binding energy. A lower binding energy generally suggests a more stable protein-ligand complex. The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the complex. This information is vital for optimizing the ligand's structure to improve its potency and selectivity. nih.gov

The following table illustrates typical data obtained from a docking study of a hypothetical inhibitor derived from this compound against a target protein.

| Parameter | Value/Description |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | TYR 151, SER 195, HIS 57, TRP 215 |

| Hydrogen Bonds | SER 195 (backbone), HIS 57 (side chain) |

| Hydrophobic Interactions | TYR 151, TRP 215 |

| Ligand Efficiency | 0.35 |

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Derivatives of this compound, especially those with flexible side chains, can exist in multiple conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and understand the energy barriers between them.

Computational methods, particularly molecular mechanics, can systematically explore the conformational space of a molecule. By rotating torsion angles of single bonds, different conformers are generated, and their potential energies are calculated. This analysis helps determine the likely "bioactive conformation"—the specific shape the molecule adopts when it binds to its biological target. Understanding the preferred conformations is essential for designing molecules with the correct geometry for optimal interaction with a receptor.

Future Research Directions and Perspectives for Diethylmalonyl Dichloride

Development of Asymmetric Synthesis Methodologies

The core challenge and opportunity in the chemistry of diethylmalonyl dichloride lie in controlling the stereochemistry of its reactions. The prochiral nature of the diethylmalonyl group presents a fertile ground for the development of asymmetric synthesis methodologies to generate chiral molecules with a quaternary stereocenter.

Future research will likely focus on the catalytic asymmetric desymmetrization of this compound and its derivatives. This can be envisioned through several approaches:

Catalytic Asymmetric Alcoholysis/Aminolysis: The development of chiral catalysts, such as organocatalysts or transition-metal complexes, could enable the enantioselective reaction of one of the two acyl chloride groups. This would lead to the formation of chiral monoesters or monoamides, which are valuable intermediates for the synthesis of complex chiral molecules. Research in this area could draw inspiration from the successful desymmetrization of other prochiral dicarboxylic acid derivatives.

Enantioselective Reactions of Downstream Derivatives: An alternative strategy involves the conversion of this compound to a symmetric intermediate, such as a bis(thioester) or bis(N-acylpyrrole), which can then be desymmetrized using chiral reagents or catalysts. This approach expands the range of possible asymmetric transformations.

Chiral Auxiliaries: While a more classical approach, the use of chiral auxiliaries attached to a nucleophile reacting with this compound could provide diastereoselective control, leading to the formation of enantioenriched products after cleavage of the auxiliary.

The successful development of these methodologies would provide access to a wide array of chiral building blocks from a readily available starting material.

Table 1: Potential Asymmetric Methodologies for this compound

| Methodology | Catalyst/Reagent Type | Potential Product |

| Asymmetric Alcoholysis | Chiral Organocatalyst (e.g., Cinchona alkaloid derivative) | Chiral Monoester |

| Asymmetric Aminolysis | Chiral Lewis Acid (e.g., Ti, Cu, Zn complex) | Chiral Monoamide |

| Desymmetrization of Derivatives | Chiral Reducing Agent (for bis-esters) | Chiral Hydroxyester |

| Chiral Auxiliary Approach | Chiral Amine or Alcohol | Diastereomeric Amides/Esters |

Exploration of this compound in Materials Science

The difunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers. While its use in the preparation of polymalonamides has been explored in the past, significant opportunities exist for the development of new materials with tailored properties. dtic.mil

Future research in this domain could pursue the following directions:

High-Performance Polyamides and Polyesters: Systematic studies on the polycondensation of this compound with a variety of diamines and diols could lead to the discovery of new polyamides and polyesters with unique thermal, mechanical, and optical properties. The gem-diethyl group on the polymer backbone can impart increased solubility and potentially interesting morphological characteristics.

Functional Polymers: The incorporation of functional groups into the diamine or diol monomers would allow for the synthesis of functional polymers. For instance, the use of monomers containing pendant reactive groups could lead to cross-linkable or post-modifiable materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The corresponding diethylmalonic acid, obtainable from the dichloride, could serve as a ligand for the construction of coordination polymers and MOFs. The diethyl-substituted backbone could influence the porosity and guest-binding properties of these materials, with potential applications in gas storage, separation, and catalysis.

A systematic investigation into the structure-property relationships of polymers derived from this compound is crucial for unlocking their potential in advanced materials applications.

Integration with Sustainable and Continuous Flow Processes

Modern chemical synthesis places a strong emphasis on sustainability and process efficiency. Future research on this compound will undoubtedly focus on integrating its synthesis and subsequent transformations into greener and more efficient manufacturing processes.

Key areas for exploration include:

Greener Synthesis of this compound: The development of catalytic and solvent-free methods for the synthesis of this compound from diethylmalonic acid would represent a significant improvement over traditional methods that often employ stoichiometric amounts of hazardous reagents like thionyl chloride. acs.org

Continuous Flow Synthesis: The inherent advantages of continuous flow chemistry, such as improved heat and mass transfer, enhanced safety, and the potential for automation, make it an ideal platform for the synthesis and reactions of reactive intermediates like acyl chlorides. acs.orgacs.orgresearchgate.netvapourtec.comresearchgate.netspringerprofessional.denih.govnih.govuc.ptdurham.ac.uk Future work could focus on developing robust flow protocols for the on-demand generation of this compound and its immediate use in subsequent reactions, minimizing the risks associated with its storage and handling.

Solvent Minimization and Alternative Reaction Media: Exploring the use of greener solvents or even solvent-free conditions for reactions involving this compound will be a key aspect of developing more sustainable processes. semanticscholar.orgui.ac.id

The integration of these principles will not only make the chemistry of this compound more environmentally friendly but also more amenable to large-scale industrial production.

Uncovering Novel Biological Activities of this compound-Derived Scaffolds

The most well-known application of this compound is in the synthesis of 5,5-diethylbarbituric acid (barbital) and its derivatives. gatech.edu The barbiturate (B1230296) scaffold has a long history in medicine, primarily as central nervous system depressants. mdpi.compharmatutor.orgslideshare.netnih.gov However, the vast chemical space accessible from this compound remains largely unexplored for novel biological activities.

Future research in this area should be directed towards:

Diversification of Barbiturate Analogs: The synthesis of novel barbiturate and thiobarbiturate derivatives with diverse substituents at the N1 and N3 positions could lead to compounds with new pharmacological profiles. nsf.govnih.govnih.govmdpi.comsci-hub.se Exploration of these analogs for activities beyond CNS effects, such as anticancer, antimicrobial, or enzyme inhibitory properties, is a promising avenue. nih.govnih.govacs.orgresearchgate.netresearchgate.netresearchgate.netirapa.orgsemanticscholar.org

Synthesis of Non-Barbiturate Heterocycles: this compound can serve as a precursor to a wide range of other heterocyclic systems. The reaction with various dinucleophiles can lead to the formation of novel ring systems containing the gem-diethyl motif. These new scaffolds could exhibit unique biological activities.

Fragment-Based Drug Discovery: The diethylmalonyl moiety can be considered a valuable fragment for fragment-based drug discovery campaigns. Its incorporation into larger molecules can modulate physicochemical properties such as lipophilicity and metabolic stability.

A systematic biological evaluation of a diverse library of compounds derived from this compound, coupled with computational modeling and structure-activity relationship studies, will be instrumental in uncovering new therapeutic agents.

Table 2: Potential Biological Targets for this compound-Derived Scaffolds

| Compound Class | Potential Biological Targets | Therapeutic Area |

| Novel Barbiturates/Thiobarbiturates | Ion Channels, Kinases, Proteases | Oncology, Infectious Diseases, Inflammation |

| Fused Heterocyclic Systems | G-protein Coupled Receptors, Enzymes | Various |

| Acyclic Derivatives | Various Enzymes and Receptors | Various |

Q & A

Q. How can computational models predict this compound’s environmental persistence and toxicity?

- Methodology : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and ecotoxicity. Validate with experimental soil microcosm studies, measuring chloride release and microbial activity. Cross-reference regulatory frameworks (e.g., EPA guidelines for paraquat dichloride) for risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.